molecular formula C17H14ClN B13774335 2,3-diphenylpyridine Hydrochloride

2,3-diphenylpyridine Hydrochloride

Cat. No.: B13774335
M. Wt: 267.8 g/mol
InChI Key: VAMKZSUFOBRWJT-UHFFFAOYSA-N
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Description

2,3-Diphenylpyridine hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with phenyl groups at the 2- and 3-positions, combined with a hydrochloric acid salt. Pyridine-based hydrochlorides are often synthesized to enhance solubility or stability for applications in pharmaceuticals, sensors, or chemical intermediates . The phenyl substituents likely influence electronic properties, steric bulk, and reactivity, distinguishing it from other diphenylpyridine isomers or substituted pyridines.

Properties

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

2,3-diphenylpyridine;hydrochloride

InChI

InChI=1S/C17H13N.ClH/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15;/h1-13H;1H

InChI Key

VAMKZSUFOBRWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyridine Hydrochloride typically involves the reaction of pyridine derivatives with phenyl-containing reagents. One common method is the cross-coupling reaction of aryl halides with pyridine derivatives in the presence of palladium catalysts . Another approach involves the use of Grignard reagents to introduce phenyl groups at specific positions on the pyridine ring .

Industrial Production Methods: Industrial production of 2,3-Diphenylpyridine Hydrochloride often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylpyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .

Scientific Research Applications

2,3-Diphenylpyridine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, 2,6-diphenylpyridine derivatives allow for symmetric electronic effects, enhancing fluorescence properties . Hydroxymethyl or methoxy substituents (e.g., in 2,3-dihydroxymethylpyridine HCl) introduce polarity, improving water solubility compared to non-polar phenyl groups .
  • Synthesis :

    • 3,4-Diphenylpyridine is synthesized via chlorination and reduction of glutarimide precursors , whereas 2,6-diphenylpyridine derivatives are tailored with substituents for sensor applications .

Physical and Chemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. However, bulky phenyl groups in 2,3-diphenylpyridine HCl may reduce solubility compared to smaller substituents (e.g., hydroxymethyl or methoxy) .
  • Stability : Electron-withdrawing groups (e.g., in 3,4-dimethoxy-2-methylpyridine HCl) could enhance stability under acidic conditions, whereas phenyl groups may increase susceptibility to oxidation .

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